molecular formula C9H9NS B081475 2-Indolinethione, 1-methyl- CAS No. 13637-38-2

2-Indolinethione, 1-methyl-

Cat. No.: B081475
CAS No.: 13637-38-2
M. Wt: 163.24 g/mol
InChI Key: GBSPZRWQIJCQQB-UHFFFAOYSA-N
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Description

2-Indolinethione, 1-methyl- is an organic compound with the molecular formula C9H9NS It is a derivative of indoline, featuring a thione group at the second position and a methyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Indolinethione, 1-methyl- can be synthesized through the thiation of 2-oxindole. The process involves the reaction of 2-oxindole with a thiating agent such as phosphorus pentasulfide (P4S10) in the presence of a solvent like acetonitrile or dimethyl sulfone . The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for 2-Indolinethione, 1-methyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and thiating agent concentration, to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Indolinethione, 1-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The thione group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted indoline derivatives.

Scientific Research Applications

2-Indolinethione, 1-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Indolinethione, 1-methyl- and its derivatives often involves interaction with specific enzymes or proteins. For example, some derivatives inhibit tyrosinase, an enzyme involved in melanin production, by binding to its active site and preventing substrate access . This inhibition can lead to reduced melanin synthesis, which is useful in treating hyperpigmentation disorders.

Comparison with Similar Compounds

    Indoline-2-thione: Similar structure but lacks the methyl group at the first position.

    Benzimidazole-2-thione: Contains a benzimidazole ring instead of an indoline ring.

    3,4-Dihydroquinazoline-2-thione: Features a quinazoline ring system.

Uniqueness: 2-Indolinethione, 1-methyl- is unique due to the presence of both a thione group and a methyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s steric and electronic properties, making it distinct from its analogs .

Properties

IUPAC Name

1-methyl-3H-indole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-10-8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSPZRWQIJCQQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=S)CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80159767
Record name 2-Indolinethione, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80159767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13637-38-2
Record name 1,3-Dihydro-1-methyl-2H-indole-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13637-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Indolinethione, 1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013637382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Indolinethione, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80159767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

148 g (1.76 mol) of sodium bicarbonate are added in 20-gram portions with brisk stirring and at room temperature to a suspension of 130 g (0.8 mol) of 1-methyl-2-indolinone, prepared according to R. A. ABRAMOVITCH and D. H. HEY (J. Chem. Soc., 1954, 1699) and 133 g (0.3 mol) of phosphorus pentasulfide in 1.30 1 of anhydrous tetrahydrofuran. After 10 hours' stirring at room temperature, the mixture is filtered and the filtrate is concentrated on a water bath under vacuum. The residue is taken up with a water/ice mixture and the resulting mixture is extracted three times with chloroform. The organic phase is washed with water and then with saturated aqueous sodium chloride solution, dried and evaporated to dryness. The residue is recrystallized in methanol.
Quantity
148 g
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reactant
Reaction Step One
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130 g
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Reaction Step Two
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133 g
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reactant
Reaction Step Three
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0 (± 1) mol
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